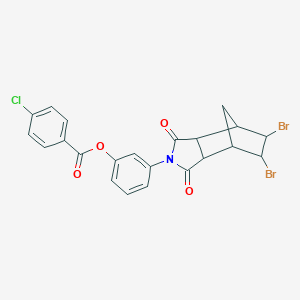![molecular formula C18H20N2O2S B341262 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B341262.png)
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid [4-(4-methyl-piperidine-1-carbonyl)-phenyl]-amide typically involves multiple steps. One common approach is the reaction of thiophene-2-carboxylic acid with 4-(4-methyl-piperidine-1-carbonyl)-phenylamine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of thiophene-2-carboxylic acid [4-(4-methyl-piperidine-1-carbonyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-3-carboxylic acid: Another mono carboxylic acid of thiophene with different positional isomerism.
4-Methylthiophene-2-carboxylic acid: A similar compound with a methyl group at the 4-position of the thiophene ring.
Uniqueness
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a piperidine moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H20N2O2S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-10-20(11-9-13)18(22)14-4-6-15(7-5-14)19-17(21)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
InChI-Schlüssel |
XREZQEIDSQEJLW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Löslichkeit |
44.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-nitrobenzoate (non-preferred name)](/img/structure/B341181.png)







![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-bromobenzoate (non-preferred name)](/img/structure/B341193.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate (non-preferred name)](/img/structure/B341195.png)



![2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B341202.png)
